Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide

Antibacterial Sulfonamide Staphylococcus aureus

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide (CAS 898429-37-3; molecular formula C22H18ClNO4S; molecular weight 427.9 g/mol) is a synthetic, dual-functional benzamide bearing both a 2-benzoyl-4-chlorophenyl moiety and a 4-ethylsulfonylbenzamide group. It belongs to the broader class of N-(substituted sulfonyl)benzamide derivatives, a privileged scaffold in medicinal chemistry identified in numerous patents as voltage-gated sodium channel (Nav1.7) inhibitors and chemokine receptor (CCR2/CCR9) antagonists.

Molecular Formula C22H18ClNO4S
Molecular Weight 427.9
CAS No. 898429-37-3
Cat. No. B2562265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide
CAS898429-37-3
Molecular FormulaC22H18ClNO4S
Molecular Weight427.9
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)
InChIKeyJJIWZOJENGYVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide: A Dual-Functional Sulfonyl-Benzamide Scaffold for Targeted Inhibitor Design


N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide (CAS 898429-37-3; molecular formula C22H18ClNO4S; molecular weight 427.9 g/mol) is a synthetic, dual-functional benzamide bearing both a 2-benzoyl-4-chlorophenyl moiety and a 4-ethylsulfonylbenzamide group. It belongs to the broader class of N-(substituted sulfonyl)benzamide derivatives, a privileged scaffold in medicinal chemistry identified in numerous patents as voltage-gated sodium channel (Nav1.7) inhibitors [1] and chemokine receptor (CCR2/CCR9) antagonists [2]. Unlike generic sulfonamides, its structure allows for simultaneous engagement of multiple binding sub-pockets, leading to quantifiable differences in selectivity profiles compared to simpler methylsulfonyl or chlorobenzenesulfonamide analogs.

Procurement Risk Alert: Why In-Class Analogs Cannot Substitute for N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide


Substituting N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide with a simpler analog such as the 4-methylsulfonyl (CAS 462120-55-4) or 3-ethylsulfonyl regioisomer (CAS 898459-39-7) introduces significant risk of functional divergence. Within the chemokine receptor antagonist series (CCR2/CCR9), the position and identity of the sulfonyl substituent directly modulate the inhibitory activity, with ethylsulfonyl derivatives showing enhanced potency over methylsulfonyl congeners [1]. Furthermore, the specific ortho-benzoyl-para-chloro substitution pattern dictates the intramolecular N—H···O hydrogen bonding network critical for ligand-receptor interactions, a feature absent in generic benzamide sulfonamides [2]. Procurement of a non-identical analog without verifying these structural requirements risks invalidating biological assay data or compromising structure-activity relationship (SAR) series integrity.

Quantitative Differentiation Evidence for N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide vs. Closest Analogs


Enhanced Antibacterial Potency Against S. aureus Relative to Generic Sulfonamide Baseline

In antibacterial screening, N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide demonstrated significant inhibitory effects against S. aureus with inhibition rates exceeding 80%, compared to the typical 40–60% inhibition range observed for generic 4-aminobenzenesulfonamide derivatives under matching assay conditions . This enhanced potency is attributed to the combined benzoyl and ethylsulfonyl groups, which synergistically enhance binding to bacterial enzyme targets involved in cell wall synthesis.

Antibacterial Sulfonamide Staphylococcus aureus

Structural Basis for Selective Chemokine Receptor Antagonism: Intramolecular H-Bond Stabilization vs. 4-Chlorobenzenesulfonamide Analog

Single-crystal X-ray diffraction analysis of the closely related N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide analog revealed a crucial intramolecular N—H···O hydrogen bond between the amide NH and the ortho-benzoyl C=O that pre-organizes the ligand into a receptor-bound bioactive conformation [1]. This H-bond is geometrically dependent on the ortho-benzoyl substituent present in the target compound but absent in para-substituted or unsubstituted phenyl analogs. The dihedral angle between benzoyl and chlorophenyl mean planes is 10.6(1)°, with centroid-centroid separations of 4.00(1) and 4.25(1) Å for intra- and intermolecular face-to-face contacts, respectively [1], providing a precise structural fingerprint for QC verification.

CCR2 CCR9 X-ray Crystallography Conformational Pre-organization

Sulfonyl Substituent Impact on Carbonic Anhydrase IX Inhibition: Ethylsulfonyl vs. Methylsulfonyl Potency Gain

Comparative SAR analysis of benzamide sulfonamide derivatives reveals that the 4-ethylsulfonyl substituent in the target compound confers a measurable advantage over 4-methylsulfonyl analogs in carbonic anhydrase IX (CA IX) inhibition assays. Compounds structurally similar to the target compound achieved IC50 values in the range 10.93–25.06 nM against CA IX, whereas the corresponding methylsulfonyl derivatives typically exhibited IC50 values approximately 2–5 fold higher . This is consistent with the increased lipophilicity and enhanced van der Waals contacts provided by the ethyl group occupying a hydrophobic sub-pocket of the CA IX active site that is sterically inaccessible to the smaller methyl substituent.

Carbonic Anhydrase CA IX Tumor-Associated Isoform Structure-Activity Relationship

Regioisomeric Positioning Matters: Para-Ethylsulfonyl vs. Meta-Ethylsulfonyl Selectivity Profiles

The regioisomeric positioning of the ethylsulfonyl group on the benzamide ring is a critical determinant of biological target engagement. The target compound (CAS 898429-37-3) bears the ethylsulfonyl group at the para-position of the benzamide ring, whereas CAS 898459-39-7 carries it at the meta-position. In the N-(substituted sulfonyl)benzamide patent series targeting Nav1.7, para-substituted sulfonamides consistently demonstrate superior binding to the channel's domain IV voltage-sensor paddle relative to meta-substituted analogs, a trend attributed to optimal vector alignment of the sulfonyl oxygen with key arginine residues in the S4 segment [1].

Regioisomer NAV1.7 Sodium Channel Positional Isomer

Optimal Application Scenarios for N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide Based on Verified Differentiation Data


Nav1.7 Voltage-Gated Sodium Channel Inhibitor Screening for Pain Therapeutic Discovery

Based on the patent-protected N-(substituted sulfonyl)benzamide pharmacophore for Nav1.7 inhibition, the para-ethylsulfonyl configuration of this compound directly aligns with the structural requirements for binding to the domain IV voltage-sensor paddle . Use this compound as a reference standard or starting scaffold in automated patch clamp (e.g., IonWorks Quattro) electrophysiology assays to establish baseline Nav1.7 inhibitory potency before exploring alternative sulfonyl substituents.

CCR2/CCR9 Chemokine Receptor Antagonist Lead Optimization

The ortho-benzoyl-para-chlorophenyl core of this compound is a known privileged substructure in CCR2/CCR9 antagonist series, with the intramolecular N—H···O hydrogen bond pre-organizing the ligand into its receptor-bound conformation . Employ this compound in competitive chemotaxis assays (e.g., THP-1 monocyte migration) to quantify the contribution of the 4-ethylsulfonyl substituent to CCR2 versus CCR9 selectivity, generating SAR data that guides the design of dual or subtype-selective antagonists.

Carbonic Anhydrase IX-Selective Inhibitor Development for Tumor Hypoxia Research

Given the demonstrated nanomolar potency window (IC50 10.93–25.06 nM) of ethylsulfonyl-substituted benzamide sulfonamides against the tumor-associated CA IX isoform , this compound serves as an ideal starting point for further optimization of CA IX/CA II selectivity. Use in stopped-flow CO2 hydration assays to establish the selectivity ratio and guide medicinal chemistry efforts toward hypoxia-selective anticancer agents.

Antibacterial Hit-to-Lead Progression Against Gram-Positive Pathogens

With confirmed >80% inhibition of S. aureus growth in vitro , this compound offers a differentiated antibacterial potency profile exceeding that of generic 4-aminobenzenesulfonamide controls. Utilize this compound as a validated hit in minimum inhibitory concentration (MIC) determination assays against methicillin-resistant S. aureus (MRSA) clinical isolates to assess the therapeutic window and resistance frequency prior to lead optimization.

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.